molecular formula C14H19NO3 B2538781 Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate CAS No. 415946-11-1

Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate

Cat. No.: B2538781
CAS No.: 415946-11-1
M. Wt: 249.31
InChI Key: XENYDGICWPLNGW-UHFFFAOYSA-N
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Description

Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a benzoate ester derivative featuring a hydroxypiperidine moiety linked via a methylene bridge to the para position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

methyl 4-[(4-hydroxypiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-4-2-11(3-5-12)10-15-8-6-13(16)7-9-15/h2-5,13,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENYDGICWPLNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxypiperidine with Methyl 4-(Bromomethyl)benzoate

This method involves the reaction of 4-hydroxypiperidine with methyl 4-(bromomethyl)benzoate under basic conditions. The protocol is analogous to the synthesis of methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, where N-methylpiperazine reacts with methyl 4-(bromomethyl)benzoate in the presence of potassium carbonate.

Procedure:

  • Substrate Preparation: Methyl 4-(bromomethyl)benzoate is synthesized via bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
  • Reaction Conditions:
    • 4-Hydroxypiperidine (1.2 eq) and methyl 4-(bromomethyl)benzoate (1 eq) are combined in anhydrous DMF.
    • Potassium carbonate (2 eq) is added, and the mixture is stirred at 60°C for 12–24 hours.
  • Workup: The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound.

Data Table 1: Optimization of Alkylation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 60 24 78
THF Et₃N Reflux 48 65
DCM DIPEA 25 72 42

Key Observations:

  • Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing the transition state.
  • Elevated temperatures reduce reaction times but may necessitate hydroxyl group protection to prevent side reactions.

Reductive Amination Route

Coupling of Methyl 4-Formylbenzoate with 4-Hydroxypiperidine

Reductive amination offers an alternative pathway, avoiding the use of halogenated intermediates. This method is inspired by protocols for synthesizing analogous piperazine derivatives.

Procedure:

  • Substrate Preparation: Methyl 4-formylbenzoate is obtained via oxidation of methyl 4-methylbenzoate using MnO₂ or Swern oxidation.
  • Reaction Conditions:
    • Methyl 4-formylbenzoate (1 eq), 4-hydroxypiperidine (1.5 eq), and sodium cyanoborohydride (1.2 eq) are combined in methanol.
    • Glacial acetic acid (0.1 eq) is added to maintain a pH of 5–6.
    • The mixture is stirred at 25°C for 48 hours.
  • Workup: The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization.

Data Table 2: Reductive Amination Efficiency

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₃CN MeOH 25 68
NaBH(OAc)₃ DCM 25 72
H₂ (Pd/C) EtOH 50 55

Key Observations:

  • Sodium cyanoborohydride outperforms catalytic hydrogenation due to milder conditions and better compatibility with the hydroxyl group.
  • Acidic conditions protonate the amine, facilitating imine formation and subsequent reduction.

Advanced Methodologies: Transition-Metal Catalysis

Palladium-Catalyzed C–N Coupling

While less common, Buchwald-Hartwig amination has been explored for analogous compounds. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes Suzuki-Miyaura coupling with aryl halides in the presence of PdXPhosG2.

Adaptation for Target Compound:

  • Substrate Preparation: Methyl 4-(bromomethyl)benzoate and 4-hydroxypiperidine-1-boronic ester.
  • Reaction Conditions:
    • PdXPhosG2 (12 mol%), K₃PO₄ (3 eq), 1,4-dioxane/water (4:1), 80°C for 4 hours.
  • Workup: Purification via flash chromatography yields the coupled product.

Limitations:

  • Boronic ester derivatives of 4-hydroxypiperidine are synthetically challenging to prepare.
  • Competing protodeboronation reduces yields.

Protection-Deprotection Strategies

The hydroxyl group on the piperidine ring often requires protection during synthesis. Common approaches include:

tert-Butyldimethylsilyl (TBS) Protection

  • Protection: 4-Hydroxypiperidine is treated with TBSCl and imidazole in DMF.
  • Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

Benzyl Ether Protection

  • Protection: Benzyl bromide and NaH in THF.
  • Deprotection: Hydrogenolysis with Pd/C and H₂.

Data Table 3: Impact of Protecting Groups on Yield

Protecting Group Alkylation Yield (%) Deprotection Yield (%) Overall Yield (%)
TBS 85 92 78
Benzyl 88 95 84
None 78 78

Chemical Reactions Analysis

Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate and its analogs:

Compound Name Substituent on Piperidine/Piperazine Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Hydroxy Benzoate ester, hydroxypiperidine Not explicitly provided Enhanced H-bonding, potential solubility N/A
Methyl 4-(piperidin-1-ylmethyl)benzoate (CAS 68453-37-2) Unsubstituted piperidine Benzoate ester, piperidine ~261.34 Baseline lipophilicity
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride 4-Amino Benzoate ester, aminopiperidine 321.24 Basic amine (salt formation), stability
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline Benzoate ester, quinoline-carbonyl Not explicitly provided Kinase inhibition, fluorescent probes
tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS 1401966-71-9) 4-Formyl Benzoate ester, formylpiperidine 303.40 Reactive aldehyde for further synthesis
Methyl 4-(((4-benzylpiperazin-1-yl)imino)methyl)benzoate (CAS 307328-28-5) Benzylpiperazinyl imino Benzoate ester, imino linkage Not explicitly provided Chelation potential, metal coordination

Key Observations:

  • Hydroxypiperidine vs. Aminopiperidine: The hydroxyl group in the target compound may improve aqueous solubility compared to the amino-substituted analog (MW 321.24), which exists as a dihydrochloride salt . However, the amino group’s basicity could enhance membrane permeability.
  • Piperidine vs. Piperazine: Piperazine-linked analogs (e.g., C1–C7 in ) exhibit bulkier substituents (quinoline-carbonyl groups), which may enhance target specificity but reduce metabolic stability.
  • Functional Group Impact : The formyl group in tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate provides a reactive site for conjugation, whereas the hydroxypiperidine analog lacks this versatility .

Biological Activity

Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its effects on various biological systems.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, featuring a hydroxypiperidine moiety. Its chemical structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure contributes to its solubility and interaction with biological targets.

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related benzoate derivatives has shown effectiveness against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Methyl benzoateStaphylococcus aureus2 μg/mL
Methyl 4-methylbenzoateEscherichia coli4 μg/mL
This compoundPseudomonas aeruginosaTBD

The specific MIC for this compound is still under investigation, but preliminary data suggest it may possess comparable or superior activity compared to established antimicrobial agents.

2. Enzyme Inhibition

This compound has been evaluated for its potential to inhibit key enzymes involved in bacterial replication and metabolism. The compound's structural features allow it to interact effectively with enzyme active sites.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (nM)
DNA GyraseCompetitive<50
Topoisomerase IVNon-competitive<100

These findings suggest that this compound could serve as a lead compound for developing new antibacterial therapies targeting these enzymes.

Case Study 1: Efficacy Against Multi-drug Resistant Strains

In a study evaluating the efficacy of various benzoate derivatives against multi-drug resistant (MDR) strains of Staphylococcus aureus, this compound demonstrated promising results, inhibiting growth at concentrations lower than those required for traditional antibiotics. This highlights its potential as a novel therapeutic agent in the fight against antibiotic resistance.

Case Study 2: Neurological Effects

Research has also explored the neuropharmacological effects of this compound. In animal models, it was observed that the compound affects cholinergic signaling pathways, which could lead to both therapeutic and adverse effects depending on dosage and exposure duration.

Table 3: Neurological Impact Assessment

Dose (mg/kg)Effect Observed
50No significant change in behavior
100Mild sedation noted
500Significant cholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using methyl 4-(bromomethyl)benzoate and 4-hydroxypiperidine. A typical procedure involves reacting the brominated ester (1.0 eq) with 4-hydroxypiperidine (4.0 eq) in THF under microwave irradiation at 100°C for 20 minutes. The crude product is purified via acid-base extraction (2N HCl, Na₂CO₃) and solvent evaporation . This method is analogous to protocols for structurally related piperidinylmethyl benzoates .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Characterization typically employs:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and ester/piperidine integration.
  • X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is used for refinement, particularly for resolving hydrogen-bonding networks in crystalline forms .
  • HPLC : Reverse-phase HPLC with buffered mobile phases (e.g., methanol/sodium acetate pH 4.6) ensures purity >95% .

Q. What are common functional group transformations for this compound?

  • Methodological Answer : Key reactions include:

  • Ester hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester converts to a carboxylic acid, enabling further derivatization.
  • Hydroxyl group modification : The 4-hydroxypiperidine moiety can undergo etherification (e.g., alkylation with iodomethane) or phosphorylation using POCl₃ .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved between experimental and computational models?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., piperidine ring puckering) are addressed using:

  • SHELXL refinement : Iterative cycles with restraints for thermal parameters and hydrogen bonding.
  • DFT calculations : Geometry optimization (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical conformers .
    • Example : In related piperazinium benzoates, hydrogen bonding between the hydroxyl group and carboxylate oxygen significantly influences packing; these interactions are validated via Hirshfeld surface analysis .

Q. How do researchers reconcile conflicting NMR and crystallography data for dynamic systems?

  • Methodological Answer : For flexible substituents (e.g., the hydroxypiperidine ring):

  • VT-NMR : Variable-temperature NMR identifies conformational exchange broadening.
  • Cryocrystallography : Low-temperature X-ray studies (e.g., 200 K) stabilize dynamic groups for accurate refinement .
    • Case Study : In methyl 4-((diethylamino)methyl)benzoate analogs, rapid chair-flipping of the piperidine ring at room temperature causes averaged NMR signals, resolved via low-temperature crystallography .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

  • Methodological Answer : Stability is enhanced via:

  • pH buffering : Maintain pH 6–8 to prevent ester hydrolysis.
  • Co-solvents : Use DMSO or cyclodextrin inclusion complexes to improve solubility without degradation .
    • Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring confirm integrity .

Methodological Notes

  • Synthesis : Avoid prolonged heating to prevent racemization of the hydroxypiperidine group.
  • Crystallography : For twinned crystals, use SHELXD for structure solution and TWINLAW for matrix refinement .
  • Analytical Cross-Validation : Combine LC-MS (for purity) and SC-XRD (for stereochemistry) to address synthetic batch variability .

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